![molecular formula C12H10O2 B13908821 1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)
1-[2-(2-Furyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Furyl)phenyl]ethanone is an organic compound with the molecular formula C12H10O2 It is characterized by the presence of a furan ring attached to a phenyl group, which is further connected to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-[2-(2-Furyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-furylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. Additionally, green chemistry principles are increasingly being applied to minimize environmental impact and improve sustainability.
化学反应分析
Types of Reactions: 1-[2-(2-Furyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced products, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学研究应用
1-[2-(2-Furyl)phenyl]ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: this compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 1-[2-(2-Furyl)phenyl]ethanone depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction and cellular responses.
Chemical Reactivity: The compound’s reactivity allows it to participate in chemical reactions that alter the structure and function of biomolecules.
相似化合物的比较
1-[2-(2-Furyl)phenyl]ethanone can be compared with other similar compounds, such as:
2-Acetylfuran: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
2-Furyl methyl ketone: Another related compound with distinct reactivity and uses.
Acetophenone: Contains a phenyl group but lacks the furan ring, resulting in different chemical behavior and applications.
属性
分子式 |
C12H10O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
1-[2-(furan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H10O2/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8H,1H3 |
InChI 键 |
TVHFBSCVASQGQO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



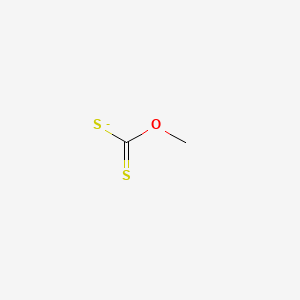
![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)

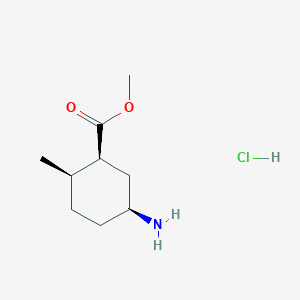
![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
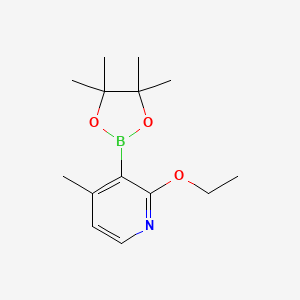
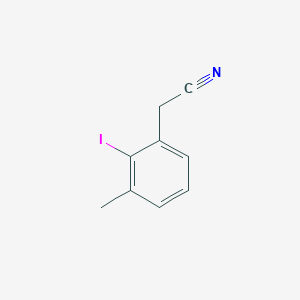

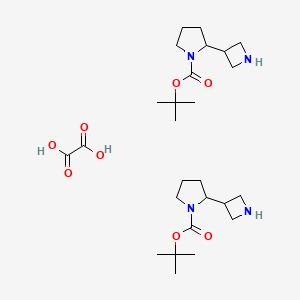
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)
